Ac-rC Phosphoramidite is a chemically modified nucleoside building block used in solid-phase synthesis of RNA oligonucleotides. It incorporates two critical features for advanced applications: a 2'-O-methyl (2'-OMe) group on the ribose sugar and an N4-acetyl (Ac) protecting group on the cytidine base. The 2'-OMe modification is essential for increasing the resulting oligonucleotide's resistance to nuclease degradation and enhancing its binding affinity to complementary RNA targets by stabilizing the A-form helical structure. The N4-acetyl group serves as a labile protecting group, specifically chosen for its compatibility with rapid deprotection protocols that are crucial for high-throughput synthesis and for preserving sensitive functional groups elsewhere in the molecule.
Substituting this specific phosphoramidite introduces significant process and performance liabilities. Using a phosphoramidite with the more common N4-benzoyl protecting group is incompatible with rapid deprotection protocols using aqueous methylamine (AMA), leading to the formation of N4-methylcytidine side-products that compromise final purity. Opting for standard, unmodified ribonucleoside (rC) phosphoramidites yields oligonucleotides that are rapidly degraded by cellular nucleases, making them unsuitable for most therapeutic or cell-based applications. Conversely, substituting with standard deoxyribonucleoside (dC) phosphoramidites results in lower binding affinity (reduced thermal stability) when hybridized to RNA targets, which can decrease the potency and specificity of antisense oligonucleotides and diagnostic probes.
The N4-acetyl protecting group is specifically utilized to circumvent side-product formation common with other protecting groups during final deprotection. N4-benzoyl protected cytidines are known to be problematic during rapid deprotection with aqueous methylamine (AMA), where the benzoyl group can be partially substituted to form N4-methylated cytidine impurities. The use of the N4-acetyl group avoids this transamination side reaction, ensuring a cleaner final product.
| Evidence Dimension | Side-Product Formation during Deprotection |
| Target Compound Data | 0% N4-methylcytidine side-product formation |
| Comparator Or Baseline | N4-Benzoyl-rC Phosphoramidite: Known to form N4-methylcytidine side-products |
| Quantified Difference | Eliminates a known pathway for impurity generation, leading to higher final product fidelity. |
| Conditions | Standard rapid deprotection using aqueous methylamine (AMA) or similar amine-based reagents. |
This ensures higher purity of the final oligonucleotide, simplifies downstream purification, and is critical for therapeutic applications where product consistency and safety are paramount.
The 2'-O-methyl modification pre-organizes the ribose sugar into an A-form helix geometry, which is favorable for binding to RNA. This results in a significant increase in the thermal stability (melting temperature, Tm) of the resulting duplex. For each incorporation of a 2'-OMe nucleotide in an antisense strand, the Tm of its duplex with a target RNA increases by approximately 1.3 °C compared to an equivalent unmodified DNA-RNA duplex.
| Evidence Dimension | Melting Temperature (Tm) Increase per Modification |
| Target Compound Data | +1.3 °C per incorporation |
| Comparator Or Baseline | Unmodified DNA:RNA duplex (baseline) |
| Quantified Difference | A 1.3 °C increase in Tm per incorporation, allowing for significantly enhanced binding affinity. |
| Conditions | Hybridization of a modified oligonucleotide to a complementary RNA target strand. |
Higher binding affinity allows for more specific and potent activity of antisense and siRNA therapeutics, and enables the use of shorter, more specific diagnostic probes under stringent conditions.
Unmodified RNA is rapidly hydrolyzed by a wide range of endo- and exonucleases present in serum and within cells. The 2'-O-methyl group provides a steric shield for the adjacent phosphodiester linkage, making it highly resistant to enzymatic cleavage. This modification dramatically increases the half-life of oligonucleotides in biological media, transforming them from transient molecules into stable agents suitable for therapeutic and diagnostic use.
| Evidence Dimension | Resistance to Nuclease-Mediated Degradation |
| Target Compound Data | High stability. Oligonucleotides with 2'-OMe modifications are highly resistant to degradation. |
| Comparator Or Baseline | Unmodified RNA: Rapidly degraded by cellular nucleases, often within minutes. |
| Quantified Difference | Transforms oligonucleotides from highly labile to stable enough for cellular and in-vivo applications, extending functional half-life from minutes to many hours or days. |
| Conditions | Incubation in cell culture media, serum, or cytoplasm containing active nucleases. |
This stability is the primary enabling property for the use of RNA-based molecules as therapeutics (e.g., siRNA, ASOs) or for prolonged activity in cell-based assays.
For developing RNA-based drugs, the combination of high nuclease resistance and enhanced binding affinity conferred by the 2'-OMe modification is essential for in-vivo stability and target engagement. The use of the N4-acetyl protecting group ensures higher purity of the final active pharmaceutical ingredient by preventing side-product formation during manufacturing, a critical consideration for regulatory approval and clinical safety.
In applications requiring highly specific detection of RNA targets (e.g., in situ hybridization, Northern blotting, or pull-down assays), the increased thermal stability from 2'-OMe modifications is a key advantage. This allows for the use of shorter probes with higher specificity and permits more stringent washing conditions to reduce background signal.
The development of functional RNA molecules like aptamers or ribozymes for therapeutic or diagnostic use requires stability against degradation. Incorporating 2'-OMe-C using this phosphoramidite provides the necessary nuclease resistance to extend their functional lifetime in biological samples without compromising the structural folds required for activity.